![molecular formula C21H17N5O3 B2974902 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 941989-79-3](/img/structure/B2974902.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds similar to pyridine and benzene . Pyrimidines have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidine derivatives generally have good stability and can form hydrogen bonds, which can affect their solubility and reactivity .Scientific Research Applications
Antimicrobial Activity
Research has identified various pyrimidinone and oxazinone derivatives as potent antimicrobial agents. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives with notable antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities
Amr et al. (2007) developed pyrimidinones and oxazinones with significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (Amr et al., 2007).
Anticancer Potential
Al-Sanea et al. (2020) investigated 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their anticancer activity. The study found one compound that exhibited notable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antituberculosis and Antioxidant Activities
Chandrashekaraiah et al. (2014) synthesized azetidinone analogues with antimicrobial and antituberculosis activities, providing insights into the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets such as mycobacterium tuberculosis and Staphylococcus aureus . These targets play a crucial role in the survival and proliferation of these microorganisms.
Mode of Action
This could involve binding to a specific site on the target, altering its function, and disrupting essential processes .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in the microorganisms, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
Similar compounds have been noted to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and could potentially impact bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of growth or killing of the microorganisms. This is inferred from the potential antimicrobial activity of the compound .
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-18(24-16-7-2-1-3-8-16)14-25-17-9-5-11-23-19(17)20(28)26(21(25)29)13-15-6-4-10-22-12-15/h1-12H,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVUXSOJFMFPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide |
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